molecular formula C9H11ClFNO B11895206 5-Fluoro-6-methoxyisoindoline hydrochloride

5-Fluoro-6-methoxyisoindoline hydrochloride

Cat. No.: B11895206
M. Wt: 203.64 g/mol
InChI Key: QQXYKCCQPUALQJ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxyisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxyisoindoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-nitroanisole and phthalic anhydride.

    Reduction: The nitro group in 5-fluoro-2-nitroanisole is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting amine undergoes cyclization with phthalic anhydride to form the isoindoline ring structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the isoindoline derivative with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxyisoindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups in the compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups like amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-methoxyisoindoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxyisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyisoindoline hydrochloride
  • 6-Fluoro-5-methoxyisoindoline hydrochloride
  • 5-Fluoro-6-methoxyindoline hydrochloride

Uniqueness

5-Fluoro-6-methoxyisoindoline hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the isoindoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of both fluorine and methoxy groups enhances its stability, reactivity, and binding affinity towards molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

5-fluoro-6-methoxy-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C9H10FNO.ClH/c1-12-9-3-7-5-11-4-6(7)2-8(9)10;/h2-3,11H,4-5H2,1H3;1H

InChI Key

QQXYKCCQPUALQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CNCC2=C1)F.Cl

Origin of Product

United States

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